Methyl dichloroasterrate
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Overview
Description
Methyl dichloroasterrate is a chemical compound with the molecular formula C18H16Cl2O8. It is an aromatic ether and is known for its cytotoxic, antimicrobial, and antinematodal activities . This compound is derived from fungal sources, particularly from species of the genus Aspergillus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dichloroasterrate can be synthesized through various chemical reactions involving chlorination and esterification processes. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Methyl dichloroasterrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Halogenating Agents: Chlorine (Cl2), bromine (Br2)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl dichloroasterrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and its effects on various biological systems.
Medicine: Investigated for its potential cytotoxic effects on cancer cells and its antimicrobial activity against pathogenic bacteria.
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical formulations
Mechanism of Action
The mechanism of action of methyl dichloroasterrate involves its interaction with cellular components, leading to cytotoxic and antimicrobial effects. It targets specific molecular pathways and enzymes, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to interfere with DNA synthesis and protein function .
Comparison with Similar Compounds
- Methyl chloroasterrate
- Methyl 3-chloroasterric acid
- Asterric acid
- 2,4-dichloroasterric acid
- Geodin
Comparison: Methyl dichloroasterrate is unique due to its specific chemical structure and the presence of two chlorine atoms, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits higher cytotoxic and antimicrobial activities, making it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O8/c1-7-12(19)14(22)11(18(24)27-4)16(13(7)20)28-15-9(17(23)26-3)5-8(21)6-10(15)25-2/h5-6,21-22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTOESDPWKUNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346316 |
Source
|
Record name | Methyl dichloroasterrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398118-62-2 |
Source
|
Record name | Methyl dichloroasterrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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